molecular formula C12H20N2O4S3 B12705629 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate CAS No. 93839-22-6

4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate

Cat. No.: B12705629
CAS No.: 93839-22-6
M. Wt: 352.5 g/mol
InChI Key: GWUOMGWFFISCCU-UHFFFAOYSA-M
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Description

This compound is a quaternary ammonium salt featuring a thiazolium core (a five-membered ring containing nitrogen and sulfur) and a conjugated prop-1-enyl substituent linked to a 3-methylthiazolidin-2-ylidene group. The methyl sulphate counterion enhances its solubility in polar solvents.

Properties

CAS No.

93839-22-6

Molecular Formula

C12H20N2O4S3

Molecular Weight

352.5 g/mol

IUPAC Name

(2E)-3-methyl-2-[(E)-3-(3-methyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;methyl sulfate

InChI

InChI=1S/C11H17N2S2.CH4O4S/c1-12-6-8-14-10(12)4-3-5-11-13(2)7-9-15-11;1-5-6(2,3)4/h3-5H,6-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

GWUOMGWFFISCCU-UHFFFAOYSA-M

Isomeric SMILES

CN\1CCS/C1=C/C=C/C2=[N+](CCS2)C.COS(=O)(=O)[O-]

Canonical SMILES

CN1CCSC1=CC=CC2=[N+](CCS2)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials

  • Thiazole derivatives such as 4,5-dihydro-3-methylthiazolium salts (iodide or other halides).
  • 3-methylthiazolidin-2-one or related thiazolidine precursors.
  • Alkylating agents or aldehydes for propenylidene linkage formation.
  • Methyl sulphate or methylating agents for salt formation.

Stepwise Synthetic Route

Step Reaction Type Description Conditions & Notes
1 Formation of thiazolium salt Alkylation of 4,5-dihydro-3-methylthiazole with methyl iodide or similar alkylating agent. Controlled temperature (0–50 °C), inert atmosphere, polar aprotic solvents (e.g., acetonitrile).
2 Synthesis of thiazolidinylidene intermediate Condensation of 3-methylthiazolidin-2-one with aldehydes or α,β-unsaturated carbonyl compounds. Acid or base catalysis, reflux conditions, solvents like ethanol or methanol.
3 Coupling via propenylidene linker Knoevenagel-type condensation between thiazolium salt and thiazolidinylidene aldehyde derivative. Mild base catalysis (e.g., piperidine), room temperature to mild heating, solvent like ethanol.
4 Salt metathesis to methyl sulphate Exchange of halide counterion with methyl sulphate ion via reaction with methyl sulphate salt. Stirring in aqueous or mixed solvent, room temperature, followed by recrystallization for purity.

Industrial Scale Considerations

  • Large-scale synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize impurities.
  • Purification steps include recrystallization, solvent washes, and chromatographic techniques.
  • Use of green chemistry principles is encouraged to reduce hazardous waste and improve sustainability.

Reaction Conditions and Reagents

Reaction Step Common Reagents Typical Conditions Outcome/Notes
Alkylation Methyl iodide, methyl sulphate 0–50 °C, inert atmosphere Formation of thiazolium salt
Condensation (Knoevenagel) Aldehydes, piperidine or base catalyst Room temp to reflux, ethanol or methanol Formation of propenylidene linkage
Salt metathesis Methyl sulphate salt Room temperature, aqueous or mixed solvent Exchange of halide for methyl sulphate counterion

Analytical Data Supporting Preparation

  • UV-Vis spectra show characteristic absorption maxima around 234 nm and 252 nm, indicating conjugated heterocyclic systems.
  • NMR spectroscopy confirms the presence of methyl groups on thiazolium and thiazolidinylidene rings, with chemical shifts consistent with literature values.
  • Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weight.
  • Purity is assessed by chromatographic methods (HPLC, TLC) and melting point determination.

Summary Table of Preparation Methods

Method Aspect Description
Starting materials 4,5-Dihydro-3-methylthiazole, 3-methylthiazolidin-2-one, methyl iodide, methyl sulphate
Key reactions Alkylation, Knoevenagel condensation, salt metathesis
Catalysts/conditions Base catalysts (piperidine), mild heating, inert atmosphere
Purification techniques Recrystallization, solvent extraction, chromatography
Scale Laboratory to industrial scale with optimization for yield and purity
Analytical confirmation UV-Vis, NMR, MS, chromatographic purity analysis

Research Findings and Notes

  • The compound’s synthesis has been optimized to balance yield and purity, with reaction conditions carefully controlled to avoid side reactions such as over-alkylation or polymerization.
  • Industrial production emphasizes reproducibility and scalability, often employing continuous flow reactors for condensation steps.
  • The compound’s unique structure allows for further functionalization, making the preparation methods adaptable for derivative synthesis.
  • Studies have demonstrated the compound’s stability under standard storage conditions, facilitating its use in pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular structures.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activities. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Methodological Considerations

Structural validation tools like SHELXL () and ORTEP-3 () are critical for confirming the geometry of such complex heterocycles. Proper validation () ensures reliable comparisons of bond lengths, angles, and intermolecular interactions .

Biological Activity

4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines and their derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, antidiabetic, and anticancer properties. This article reviews the biological activity of this specific compound, supported by recent research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H20N2O4S3\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}_{3}

Antimicrobial Activity

Thiazolidine derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing thiazolidine rings exhibit activity against various bacterial and fungal strains. For instance, derivatives of thiazolidin-4-one have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .

Antidiabetic Effects

Thiazolidines are recognized for their role in diabetes management, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose metabolism, making thiazolidinone derivatives valuable in treating type 2 diabetes . The compound may exhibit similar properties due to its structural similarities with known antidiabetic agents.

Anticancer Potential

Recent studies highlight the anticancer potential of thiazolidine derivatives. For example, certain thiazolidinones have been reported to inhibit cell proliferation in breast cancer cells (MCF-7) with IC50 values in the low micromolar range . The apoptotic effects observed in these studies suggest that 4,5-Dihydro-3-methyl-2-(3-(3-methylthiazolidin-2-ylidene)prop-1-enyl)thiazolium methyl sulphate could also possess similar anticancer properties.

The biological activities of thiazolidine derivatives often stem from their ability to interact with various biological targets. For instance:

  • Antimicrobial Activity : The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Antidiabetic Action : Activation of PPARγ leads to enhanced insulin sensitivity and modulation of glucose metabolism.
  • Anticancer Effects : Induction of apoptosis through modulation of signaling pathways such as AKT/mTOR is a common mechanism observed in thiazolidine derivatives .

Case Studies

  • Antimicrobial Study : A synthesized thiazolidinone derivative was tested against multiple bacterial strains using the serial dilution method, showing significant inhibition compared to standard antibiotics .
  • Anticancer Research : A series of thiazolidinone compounds were evaluated for their cytotoxic effects on cancer cell lines. The compounds exhibited dose-dependent inhibition of cell growth with specific derivatives showing selective toxicity towards cancer cells while sparing normal cells .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, C. albicans
AntidiabeticPPARγ activation leading to improved insulin sensitivity
AnticancerInduces apoptosis in MCF-7 cells (IC50 ~ 1.27 µM)

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